Hypophosphorous acid-D3

Bioanalysis LC-MS/MS Internal Standard

Quantitative bioanalysis requires a stable isotope-labeled internal standard (SIL-IS) with a clean +3 Da mass shift. Substituting non-deuterated H3PO2 fails MS correction and alters reaction kinetics via KIE. - **Application:** Internal standard for LC-MS/MS; mechanistic KIE studies (kH/kD ~2.9). - **Format:** 50 wt.% solution in D2O, 98 atom% D. - **Supply:** Immediate shipment, secure deuterated packaging.

Molecular Formula H3O2P
Molecular Weight 69.015 g/mol
Cat. No. B12062288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypophosphorous acid-D3
Molecular FormulaH3O2P
Molecular Weight69.015 g/mol
Structural Identifiers
SMILESOPO
InChIInChI=1S/H3O2P/c1-3-2/h1-3H/i1D,2D,3D
InChIKeyXRBCRPZXSCBRTK-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypophosphorous Acid-D3: Deuterated Phosphinic Acid


Hypophosphorous acid-D3 (CAS 57583-56-9, linear formula D3PO2) is a fully deuterated analog of hypophosphorous acid (H3PO2). It is a monoprotic acid that serves primarily as an electron donor in redox reactions, facilitating the reduction of various metal ions and organic compounds . The compound is typically supplied as a 50 wt.% solution in deuterium oxide (D2O), with an isotopic purity of 98 atom% D, and can be obtained via proton-deuterium exchange . This isotopic labeling enables its use in neutron diffraction studies, as an internal standard for mass spectrometry, and for mechanistic investigations via the kinetic isotope effect .

SIL-IS for LC-MS quantification
+3 Da mass shift enables co-elution
Kinetic isotope effect probe
Mechanistic studies of P-H cleavage
Site-selective deuteration
Radical-mediated synthesis
Deuterated solution format
Ready-to-use in D2O for NMR/neutron

Hypophosphorous Acid-D3 vs. Unlabeled Hypophosphorous Acid


While the non-deuterated form (H3PO2) is a well-established reducing agent, its substitution for Hypophosphorous acid-D3 is not scientifically valid in applications requiring isotopic labeling. The deuterium atoms in D3PO2 create a mass difference of +3 Da, which is essential for its use as an internal standard in mass spectrometry to correct for matrix effects and instrument variability [1]. Furthermore, substituting the P-H bonds with P-D bonds introduces a significant kinetic isotope effect (KIE) that alters reaction rates [2]. Therefore, using H3PO2 would fail to provide the required mass shift for analytical quantification and would produce different reaction kinetics, invalidating mechanistic studies or quantitative assays [1][2].

Mass shift requirement
Unlabeled H3PO2 lacks the +3 Da shift, preventing matrix-effect correction in LC-MS SIL-IS workflows.
Kinetic isotope effect
P-D bonds alter reaction rates; KIE values may differ significantly, invalidating mechanistic comparisons.

Hypophosphorous Acid-D3: Differentiation Evidence


LC-MS Quantification via Isotopic Mass Shift

Hypophosphorous acid-D3 (D3PO2) provides a +3 Da mass shift relative to the unlabeled compound (H3PO2). In quantitative LC-MS/MS workflows, the use of a stable isotopically labeled internal standard (SIL-IS) with a minimum mass difference of +3 Da is recommended to avoid isotopic cross-talk and ensure accurate quantification [1]. This mass shift is essential for correcting matrix effects and variations in ionization efficiency, which are not possible with a structural analog or the unlabeled compound [1].

Mass Shift
Class-level
+3 Da
Supports SIL-IS co-elution in MS
Data to verify; class-level inference
Bioanalysis LC-MS/MS Internal Standard Quantitative Analysis

Kinetic Isotope Effect in Reaction Mechanisms

The substitution of hydrogen with deuterium in D3PO2 leads to a quantifiable kinetic isotope effect (KIE) that is invaluable for studying reaction mechanisms. In the oxidation of hypophosphorous acid by a ruthenium(VI) nitrido complex, a KIE of 2.9 ± 0.1 was observed at pH 1.16 when D3PO2 was used in place of H3PO2, confirming that P-H bond cleavage occurs in the rate-determining step [1]. This contrasts with reactions where no KIE is observed, such as the reduction of an enamine where H3PO2 and D3PO2 gave identical yields, indicating that hydride transfer is not rate-limiting [2].

KIE (Ru oxidation)
Head-to-head
kH/kD = 2.9 ± 0.1
Indicates P-H cleavage in rate-determining step
Direct comparison at pH 1.16, 298 K
Mechanistic Chemistry Kinetic Isotope Effect Reaction Mechanisms Oxidation

Site-Selective Deuteration in Organic Synthesis

D3PO2 functions as a deuterium atom donor in radical-mediated reductions, enabling site-selective deuteration. In the reduction of dithiocarbamates using a D3PO2–Et3N–ACCN system, deuterium was incorporated from D3PO2 when the reaction proceeded via a nucleophilic radical intermediate, but no deuterium incorporation occurred for electrophilic radical intermediates obtained through acyloxy group migration [1]. Additionally, D3PO2 in deuterated acetic acid (DOAc) has been used for the reductive deuteration of ketones, benzhydrols, and aryl alkenes, providing a method to introduce deuterium labels at specific positions [2].

Radical Deuteration
Class-level
Nucleophilic radical incorporation
Distinguishes radical intermediate type
Review specific conditions; class-level inference
Organic Synthesis Deuteration Reductive Deuteration Radical Chemistry

High Isotopic Purity for NMR Analysis

The isotopic purity of Hypophosphorous acid-D3 is specified at 98 atom% D, making it suitable for NMR applications where a high level of deuteration is required to minimize 1H background signals or to perform 2H NMR experiments . This contrasts with partially deuterated or unlabeled hypophosphorous acid, which would introduce unwanted proton signals. The compound is validated for NMR use, with a density of 1.350 g/mL at 25 °C for precise sample preparation .

Isotopic Purity
Data to verify
98 atom% D
Supports NMR method context
Data to verify; specification review
NMR Spectroscopy Structural Analysis Deuterium NMR Isotopic Purity

Hypophosphorous Acid-D3: Key Applications


LC-MS/MS Bioanalytical Method Development

Hypophosphorous acid-D3 is procured as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of hypophosphorous acid or related analytes in biological matrices. Its +3 Da mass shift enables chromatographic co-elution with the target analyte while allowing distinct MS detection, crucial for correcting matrix effects and ensuring method accuracy and precision as per regulatory bioanalytical guidelines [1].

Mechanistic Studies Using KIE

Researchers investigating the reaction mechanisms of hypophosphorous acid in oxidation or reduction processes procure D3PO2 to conduct KIE experiments. By comparing reaction rates with H3PO2, a KIE value can be determined (e.g., kH/kD = 2.9 in Ru(VI) oxidation) to confirm if P-H bond cleavage is involved in the rate-determining step, providing direct evidence for mechanistic proposals [1].

Site-Selective Deuteration in Organic Synthesis

Synthetic chemists utilize D3PO2 in radical-mediated reductions to introduce deuterium labels selectively into target molecules. The differential incorporation of deuterium based on radical intermediate type (nucleophilic vs. electrophilic) allows for the preparation of specifically deuterated compounds and the elucidation of reaction pathways [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Stable isotope mass shift for SIL-IS
Matrix-effect correction and method accuracy review
Mechanistic KIE studies
Deuterium kinetic isotope effect
Rate-determining step confirmation
Site-selective deuteration synthesis
Radical pathway-dependent incorporation
Reaction pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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